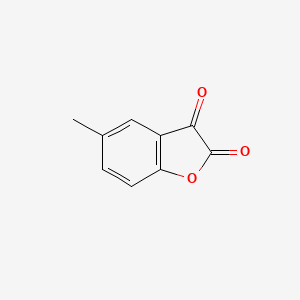

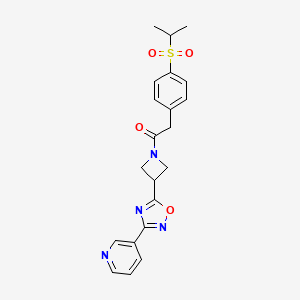

5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

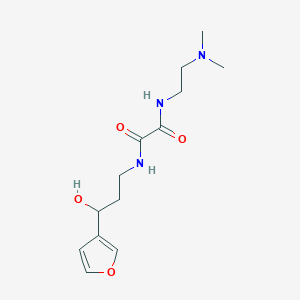

5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione, also known as Menadione or Vitamin K3, is a synthetic compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in water and has a characteristic odor. Menadione is an important compound in the field of biochemistry and is used in a variety of applications, including in the synthesis of vitamin K and as an antioxidant.

Aplicaciones Científicas De Investigación

Anticancer Properties

Benzofuran derivatives, including 5-Methoxyisobenzofuran-1,3-dione, have shown promising anticancer effects. Researchers have identified specific benzofuran compounds with significant cell growth inhibitory effects against various cancer cell lines. For instance, compound 36 exhibited substantial inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . These findings highlight the potential of benzofuran derivatives as novel anticancer agents.

Antimicrobial Activity

Benzofuran scaffolds have emerged as promising antimicrobial agents. While 5-Methoxyisobenzofuran-1,3-dione itself has not been extensively studied in this context, related benzofuran compounds exhibit antimicrobial properties. Researchers have explored synthetic approaches to prepare these compounds, emphasizing their potential as drug candidates .

Drug Lead Compounds

Due to their biological activities, benzofuran derivatives are considered potential natural drug lead compounds. Novel macrocyclic benzofuran compounds, for example, have shown anti-hepatitis C virus activity and may serve as effective therapeutic drugs for hepatitis C disease. Additionally, scaffold compounds of benzothiophene and benzofuran have been developed as anticancer agents .

Chemical Synthesis

Recent advances in benzofuran synthesis methods have expanded our understanding of these compounds. Researchers have discovered unique approaches for constructing benzofuran rings. For instance:

- Proton quantum tunneling facilitates the construction of benzofuran rings with high yield and fewer side reactions .

Natural Product Sources

Benzofuran compounds are ubiquitous in nature and are found in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources contribute to the diversity of benzofuran derivatives and their potential applications .

Other Potential Applications

While the above areas represent major research directions, 5-Methoxyisobenzofuran-1,3-dione may have additional applications that warrant exploration. Further studies could reveal its role in other fields such as neuroprotection, cardiovascular health, or metabolic disorders.

Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity, and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Link Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(106), 87253-87263. Link

Propiedades

IUPAC Name |

5-methyl-1-benzofuran-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c1-5-2-3-7-6(4-5)8(10)9(11)12-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLICVJMDYHGISD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2494256.png)

![1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2494257.png)

![N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2494263.png)

![propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2494264.png)

![N-(3,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494266.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494269.png)